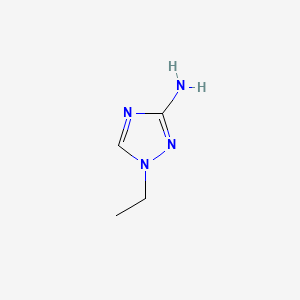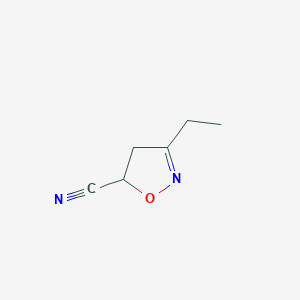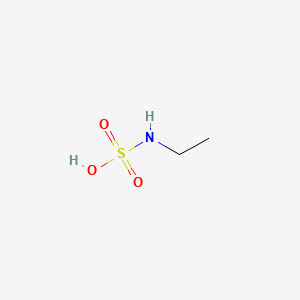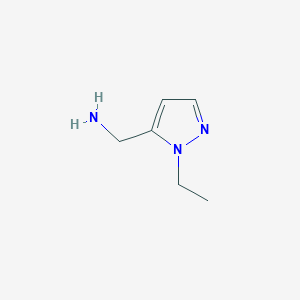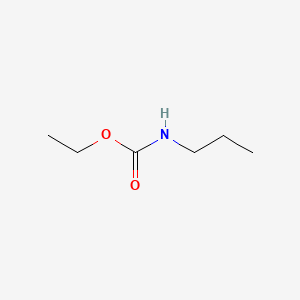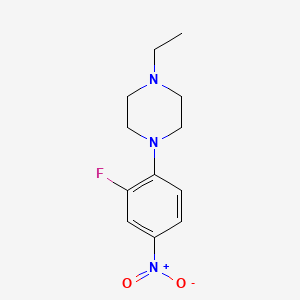
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine
概要
説明
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C12H16FN3O2. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with an ethyl group and a 2-fluoro-4-nitrophenyl group, making it a valuable building block in organic synthesis .
作用機序
Target of Action
It is known that piperazine-containing molecules possess various biological activities and have been reported as antivirals for effectively inhibiting human immunodeficiency virus (hiv-1) and human rhinovirus (hrv-3) infection .
Mode of Action
Piperazine derivatives are known to interact with their targets, leading to changes in the biological activity of the target molecules .
Biochemical Pathways
Given the reported antiviral activity of piperazine derivatives, it can be inferred that the compound may interfere with the replication cycle of viruses .
Pharmacokinetics
The piperazine scaffold is a key pharmacophoric element in the design, synthesis, and biological evaluation of novel therapeutic agents .
Result of Action
Given the reported antiviral activity of piperazine derivatives, it can be inferred that the compound may inhibit the replication of certain viruses .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .
準備方法
The synthesis of 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine typically involves the reaction of 1-ethylpiperazine with 2-fluoro-4-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
化学反応の分析
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
科学的研究の応用
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
類似化合物との比較
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-Ethyl-4-(4-fluoro-2-nitrophenyl)piperazine: This compound has a similar structure but with different positions of the fluoro and nitro groups, leading to variations in reactivity and applications.
1-Ethyl-4-(3-nitrophenyl)piperazine:
The unique combination of the ethyl, fluoro, and nitro groups in this compound makes it distinct and valuable for specific research and industrial applications .
特性
IUPAC Name |
1-ethyl-4-(2-fluoro-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O2/c1-2-14-5-7-15(8-6-14)12-4-3-10(16(17)18)9-11(12)13/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXGMZBNFICRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


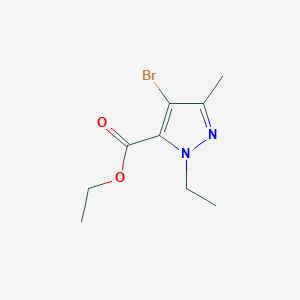


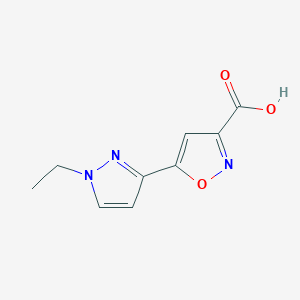

![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B3021216.png)
